molecular formula C19H33Cl2NS2 B1662647 DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE CAS No. 13116-77-3

DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE

Cat. No. B1662647
CAS RN: 13116-77-3
M. Wt: 410.5 g/mol
InChI Key: JQHUAYXPNPTQRO-UHFFFAOYSA-N
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Description

“N-(2-((p-Chlorobenzyl)dithio)ethyl)decylamine hydrochloride” is a specialty chemical offered by several suppliers . It has a CAS registry number of 13116-77-3 .

Scientific Research Applications

  • Plasma Immobilization on Polyethylene Decylamine hydrochloride has been used to introduce amine groups on polyethylene surfaces. By treating polyethylene surfaces preadsorbed with decylamine hydrochloride with argon plasma, it was demonstrated that a substantial portion of the incorporated nitrogen-containing groups were amine groups. This application is significant in material science for modifying surface properties (Terlingen et al., 1993).

  • Preparation of 3-Methylthiopropylamine Hydrochloride In a different context, the thermal decarboxylation of sulfur-containing amino acids in the presence of acetophenone led to the preparation of 3-methylthiopropylamine hydrochloride. This process illustrates another chemical application of similar compounds (Obata & Ishikawa, 1966).

  • Synthesis of (3H)-Xylamine Decylamine hydrochloride is relevant in the synthesis of xylamine, an irreversible inhibitor of neuronal norepinephrine uptake. The synthesis process involved incorporating tritium into the aromatic nucleus of xylamine, demonstrating its importance in pharmacological research (Ransom, Kammerer & Cho, 1983).

  • Application in Analytical Chemistry The compound has been used in a high-performance liquid chromatographic method for determining certain pharmaceutical compounds in biological samples. This shows its utility in analytical chemistry, especially in bioanalysis (Liu & Franklin, 1985).

  • Study on Micellization and Reactivity The influence of micellization of decylamine on its basicity and reactivity was investigated. This study is crucial in understanding the chemical behavior of decylamine in different environments, which is important for its diverse applications in chemistry and materials science (Mirgorodskaya, Kudryavtseva & Ivanov, 1996).

properties

CAS RN

13116-77-3

Product Name

DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE

Molecular Formula

C19H33Cl2NS2

Molecular Weight

410.5 g/mol

IUPAC Name

[3-(4-chlorophenyl)-3,3-bis(sulfanyl)propyl]-decylazanium;chloride

InChI

InChI=1S/C19H32ClNS2.ClH/c1-2-3-4-5-6-7-8-9-15-21-16-14-19(22,23)17-10-12-18(20)13-11-17;/h10-13,21-23H,2-9,14-16H2,1H3;1H

InChI Key

JQHUAYXPNPTQRO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-]

Canonical SMILES

CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-]

Appearance

Assay:≥95%A crystalline solid

synonyms

N-[2-[[(4-Chlorophenyl)methyl]dithio]ethyl]-1-decanamine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
Reactant of Route 2
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
Reactant of Route 3
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
Reactant of Route 4
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
Reactant of Route 5
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
Reactant of Route 6
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE

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